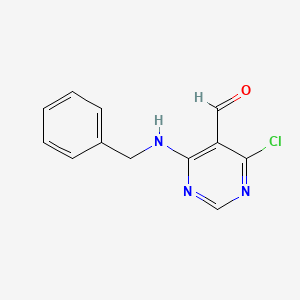

4-(苄氨基)-6-氯-5-嘧啶甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a benzylamino group, a chlorine atom, and an aldehyde group . Detailed structural analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

As a pyrimidine derivative, this compound might undergo reactions typical for pyrimidines, such as electrophilic substitution or nucleophilic addition . The presence of the aldehyde group could make it reactive towards nucleophiles and reducing agents.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .科学研究应用

嘧啶衍生物的合成

吡咯并[2,3-d]嘧啶和吡啶并[2,3-d]嘧啶的衍生物:已经发现,当 4,6-二氯嘧啶-5-甲醛在三乙胺存在下与甘氨酸酯的盐酸盐反应时,会导致形成 N-(5-甲酰嘧啶-4-基)甘氨酸酯衍生物和环化产物,如吡咯并[2,3-d]嘧啶和吡啶并[2,3-d]嘧啶衍生物。这些化合物已被合成和表征,表明它们作为进一步化学转化的中间体的潜力 (Zinchenko 等,2018)。

嘧啶鎓盐的再环化反应:该研究展示了通过再环化反应形成各种嘧啶衍生物,为合成复杂的嘧啶结构提供了一条途径,这些结构可以用作具有潜在生物活性的新化学实体的关键中间体 (Vardanyan 等,2011)。

嘧啶衍生物的抗菌活性:嘧啶并[4,5-d]嘧啶衍生物已被合成并评估为抗菌剂,展示了源自嘧啶骨架的化合物的潜在药物应用 (Abu-Melha,2014)。

新型化学转化

缩合嗪的合成:4,6-二氯嘧啶-5-甲醛与各种胺之间的相互作用导致缩合嗪的合成,表明该化合物在构建复杂的含氮杂环中的效用 (Bakulina 等,2014)。

亚氨基吡啶并[2,3-d]嘧啶的合成:这项研究概述了 4-氨基取代的 7-亚氨基吡啶并[2,3-d]嘧啶的制备,这是一类具有进一步发展为生物活性分子的潜力的化合物 (Zinchenko 等,2017)。

作用机制

Target of Action

A related compound, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp), has been identified as a senescence inducer and is widely used as a wnt agonist . The target molecule of AMBMP is tubulin , which is a crucial protein for cell division and structure.

Mode of Action

Based on the related compound ambmp, it can be inferred that it might interact with its target protein, possibly tubulin, leading to changes in cellular processes

Biochemical Pathways

Given the potential target of tubulin, it could be involved in pathways related to cell division and structure

Pharmacokinetics

A related compound, N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC), has been studied for its pharmacokinetic properties . .

Result of Action

Given its potential target of tubulin, it could potentially affect cell division and structure

Action Environment

It is known that factors such as ph, temperature, and presence of other molecules can influence the action of chemical compounds .

安全和危害

未来方向

属性

IUPAC Name |

4-(benzylamino)-6-chloropyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-11-10(7-17)12(16-8-15-11)14-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINSSJVSRWWSNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483833 |

Source

|

| Record name | 4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde | |

CAS RN |

59311-82-9 |

Source

|

| Record name | 4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)